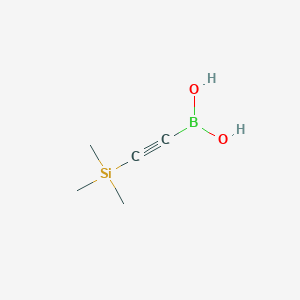

Trimethylsilylethynylboronic acid

Description

Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds, which contain a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.com Their rise to prominence can be attributed to their remarkable versatility, stability, and the mild conditions under which they often react. mdpi.com A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.com This reaction, which typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst, has revolutionized the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme.de

The utility of organoboron compounds extends beyond the Suzuki-Miyaura coupling. They participate in a wide range of other important transformations, such as hydroboration, which allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond. slideshare.net This reaction is fundamental for introducing boron into a molecule at a specific position. Furthermore, the development of visible-light-mediated reactions involving organoboron compounds has opened up new avenues for organic synthesis, enabling novel molecular transformations. asiaresearchnews.com The non-toxic nature and excellent functional group tolerance of many organoboron reagents further enhance their appeal in complex synthetic sequences. thieme.de

Overview of Ethynylboronic Acid Derivatives as Versatile Synthetic Intermediates

Within the broad class of organoboron compounds, ethynylboronic acid derivatives represent a particularly valuable subset of synthetic intermediates. researchgate.net These molecules possess a reactive carbon-carbon triple bond directly attached to a boronic acid or its ester. This dual functionality allows for a diverse range of chemical manipulations, making them powerful building blocks for the synthesis of complex targets.

The alkyne moiety can participate in various reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions. Simultaneously, the boronic acid group can be utilized in Suzuki-Miyaura couplings to form new carbon-carbon bonds. This orthogonal reactivity allows for sequential and highly controlled synthetic strategies. For instance, the cycloaddition of nitrile oxides with ethynyl-B(dan) (where dan is naphthalene-1,8-diaminato) provides a straightforward route to isoxazolyl-B(dan) compounds, which are stable and resistant to protodeborylation. researchgate.net The ability to perform boron addition reactions to alkynes, such as carboboration, silaboration, and diboration, further expands the synthetic utility of these intermediates by providing access to a variety of alkenylboron compounds. thieme.de The strategic use of ethynylboronic acid derivatives enables the efficient construction of π-extended systems and complex heterocyclic structures, which are of significant interest in materials science and medicinal chemistry. researchgate.net

Properties

IUPAC Name |

2-trimethylsilylethynylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPAVXAVNXSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#C[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623216 | |

| Record name | [(Trimethylsilyl)ethynyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491876-41-6 | |

| Record name | [(Trimethylsilyl)ethynyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylsilylethynylboronic Acid and Its Precursors

General Strategies for Organoboron Compound Synthesis

The creation of organoboron compounds can be broadly categorized into several key strategies, including the nucleophilic addition of organometallic reagents to boron electrophiles and transmetalation reactions. nih.govwikipedia.org These methods provide access to a wide array of boronic acids and their esters, which are valued for their stability and versatility in synthetic applications. wikipedia.org

Nucleophilic Addition to Boron Reagents

A primary and straightforward route to organoboron compounds involves the reaction of a nucleophilic organometallic species with an electrophilic boron reagent. nih.gov This approach is widely utilized for the synthesis of various organoboranes, including boronic and borinic acids. nih.govnih.gov

Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles frequently employed in the synthesis of organoboron compounds. nih.govacsgcipr.org The reaction of these reagents with boron electrophiles is a fundamental method for creating carbon-boron bonds. nih.gov For instance, the addition of organolithium or Grignard reagents to trialkoxyboranes can lead to the formation of boronic esters. nih.govacs.org While effective, these reactions can sometimes be complicated by multiple additions to the boron center, leading to the formation of borinic acids or trialkylboranes as byproducts. nih.govacs.org The choice of the trialkoxyborane is crucial, with triisopropoxyborane often showing high selectivity for the formation of the desired boronic ester, especially with organolithium reagents. acs.org The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has also been shown to be an effective method for the synthesis of various boronic acids after hydrolysis. clockss.org

Computational studies have provided insight into the mechanism of these reactions, confirming a two-step process involving the rapid formation of a boron-ate complex, followed by a slower rearrangement. nih.gov The use of these highly reactive organometallic reagents often necessitates cryogenic conditions and careful handling due to their pyrophoric nature. acsgcipr.org

Table 1: Synthesis of Boronic Esters from Organolithium Reagents and Trialkoxyboranes This table is interactive and allows for sorting and filtering of the data.

| Organolithium Reagent | Trialkoxyborane | Product | Yield (%) | Reference |

|---|---|---|---|---|

| n-Butyllithium | Triisopropoxyborane | n-Butyldiisopropoxyborane | 85 | |

| sec-Butyllithium | Triisopropoxyborane | sec-Butyldiisopropoxyborane | 79 | |

| tert-Butyllithium | Triisopropoxyborane | tert-Butyldiisopropoxyborane | 68 | |

| Phenyllithium | Triisopropoxyborane | Phenyldiisopropoxyborane | 84 | |

| Dichloromethyllithium | Triisopropoxyborane | Dichloromethyldiisopropoxyborane | 84 |

Trialkoxyboranes and halogenoboranes are common electrophilic boron sources in the synthesis of organoboron compounds. nih.gov Trialkoxyboranes, such as trimethyl borate (B1201080) and triisopropyl borate, are frequently used due to their commercial availability and ease of handling. nih.govacs.org The reaction of these compounds with organometallic reagents typically proceeds via a nucleophilic attack on the boron atom, displacing one of the alkoxy groups to form a boronic ester. nih.govnih.gov

Halogenoboranes, such as boron tribromide (BBr₃), are more electrophilic than trialkoxyboranes and can also be used to synthesize organoboron compounds. rsc.org However, their higher reactivity can sometimes lead to less selective reactions. The choice between a trialkoxyborane and a halogenoborane often depends on the specific substrate and the desired reactivity. nih.gov

Transmetalation Routes

Transmetalation is another significant strategy for the synthesis of organoboron compounds, involving the transfer of an organic group from one metal to boron. wikipedia.orgwikipedia.org This method is particularly useful when the required organometallic precursor for nucleophilic addition is not readily accessible or when specific chemoselectivity is required. figshare.com

The exchange of an organic group from an organotin compound to a boron center is a well-established method for forming carbon-boron bonds. rsc.orgresearchgate.net This reaction, known as tin-boron exchange, is driven by the formation of a more stable tin-halogen or tin-alkoxide bond. researchgate.net The reaction can be used to synthesize a variety of organoboron compounds, including those with aryl, alkenyl, and alkynyl groups. figshare.comrsc.org The chemoselectivity of the tin-boron exchange can be controlled by the nature of the substituents on the tin atom. figshare.comresearchgate.net For instance, the transfer of benzylic groups from tin to boron can be achieved with high efficiency by using non-transferable dummy ligands on the tin atom. figshare.com This methodology has been successfully applied to the synthesis of complex cyclic boron compounds. rsc.org However, unexpected reaction pathways can sometimes occur, as seen in the attempted synthesis of a borylated borole (B14762680) where an abnormal tin-boron exchange led to a different heterocyclic product. nih.gov

Metal-halogen exchange is a common method for generating organometallic reagents, which can then be trapped with a boron electrophile to produce boronic acids or their esters. acsgcipr.orgthieme-connect.comresearchgate.net This approach typically involves the reaction of an organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a new organolithium species. thieme-connect.comresearchgate.net This intermediate is then reacted in situ with a trialkoxyborane, like triisopropyl borate, to form the boronic ester, which can be subsequently hydrolyzed to the boronic acid. thieme-connect.comresearchgate.net

This technique has been widely applied to the synthesis of aryl, heteroaryl, and vinyl boronic acids. thieme-connect.com The choice of the organolithium reagent and the reaction conditions can be crucial for the success of the metal-halogen exchange and subsequent borylation. thieme-connect.comresearchgate.net For example, the use of isopropylmagnesium chloride (i-PrMgCl) has also been effective for the halogen-metal exchange in the synthesis of certain phenylboronic acids. researchgate.net The efficiency of these reactions can be influenced by factors such as the nature of the halogen, the substituents on the aromatic or heterocyclic ring, and the specific reaction conditions employed. thieme-connect.com

Directed ortho-Metallation (DoM) for Boronic Acid Synthesis

Directed ortho-Metalation (DoM) is a powerful and highly regioselective strategy in organic synthesis for the functionalization of aromatic rings. organic-chemistry.org This method facilitates the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) on an aromatic ring. The process begins with the interaction of an aromatic compound bearing a DMG with a strong organolithium base, such as n-butyllithium. nih.gov The DMG, which typically contains a heteroatom, acts as a Lewis base to coordinate the lithium cation, thereby increasing the kinetic acidity of the nearby ortho-protons. nih.gov

This coordination directs the organolithium reagent to selectively abstract a proton from the ortho position, forming a stabilized aryllithium intermediate. nih.gov This intermediate can then be trapped by a variety of electrophiles. For the synthesis of boronic acids, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is used as the electrophile. The aryllithium species attacks the boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final arylboronic acid. orgsyn.orgwikipedia.org This technique provides a significant advantage over traditional electrophilic aromatic substitution by offering exclusive ortho-regioselectivity. nih.gov

Specific Routes to Trimethylsilylethynylboronic Acid

The synthesis of this compound is not typically achieved via DoM, as it is an alkynyl, not an aryl, boronic acid. The principal method for its preparation involves the borylation of a metalated trimethylsilylacetylene (B32187).

The process commences with the deprotonation of trimethylsilylacetylene using a strong base. chemicalbook.comwikipedia.org Commonly, an organolithium reagent like n-butyllithium is employed in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to generate the lithium trimethylsilylacetylide in situ. orgsyn.org

This highly nucleophilic acetylide is then treated with a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. wikipedia.org The acetylide adds to the electrophilic boron center of the borate ester, forming a boronate complex. The reaction is typically allowed to warm to room temperature to ensure completion. The final step is hydrolysis of the boronate ester under aqueous acidic conditions, which yields the desired this compound. wikipedia.org

Synthesis of Trimethylene Glycol Ester Derivatives

Boronic acids are often converted to boronic esters for purification, storage, or to modify their reactivity. The formation of a cyclic boronic ester with a diol is a common strategy. For this compound, the corresponding trimethylene glycol ester is a six-membered ring known as a 1,3,2-dioxaborinane. wikipedia.org

The synthesis is a condensation reaction between this compound and trimethylene glycol (1,3-propanediol). wikipedia.org The two components are typically mixed in a suitable solvent, and the reaction is driven to completion by the removal of water, which is formed as a byproduct. This can be achieved through azeotropic distillation or by using a dehydrating agent. The resulting cyclic boronic ester is generally more stable than the free boronic acid. nih.gov

Challenges in the Synthesis and Isolation of Ethynylboronic Acids

The synthesis and isolation of ethynylboronic acids, including this compound, are accompanied by significant challenges, primarily related to their inherent instability. nih.govnih.gov

A major decomposition pathway is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.gov This reaction is often accelerated by the presence of heat, base, or certain metal catalysts, which are common conditions in subsequent applications like cross-coupling reactions. nih.gov Vinyl and heterocyclic boronic acids are also known to be particularly susceptible to this type of degradation. nih.govnih.gov

Due to this instability, free ethynylboronic acids can be difficult to store for extended periods and may decompose during purification by methods such as chromatography. nih.gov To overcome these limitations, they are frequently converted in situ to more robust derivatives. Common strategies include the formation of boronic esters (as described with trimethylene glycol), trifluoroborate salts, or N-methyliminodiacetic acid (MIDA) boronates. nih.gov These air-stable surrogates can be stored and handled more easily and can be used in reactions where the active boronic acid is released slowly under the reaction conditions. nih.govnih.gov

Cross Coupling Reactions Involving Trimethylsilylethynylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like trimethylsilylethynylboronic acid) and an organic halide or pseudohalide. libretexts.org The general mechanism involves three key steps: oxidative addition of the organic halide to a palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The presence of a base is crucial for activating the organoboron compound to facilitate the transmetalation step. youtube.com

The utility of this compound in Suzuki-Miyaura couplings is marked by its broad reaction scope and compatibility with a diverse range of substrates. This allows for the synthesis of silyl-protected alkynes, which are valuable intermediates in pharmaceuticals and materials science.

The coupling of this compound and its derivatives with aryl and vinyl halides is a well-established method for synthesizing internal alkynes. The reaction is compatible with a wide array of aryl and vinyl halides (iodides, bromides, and chlorides) and pseudohalides like triflates. organic-chemistry.org Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃ or PCy₃, are often effective, even for less reactive aryl chlorides, and can frequently be performed under mild, room-temperature conditions. organic-chemistry.org The choice of palladium precursor, ligand, base, and solvent system can be optimized to achieve high yields across a broad spectrum of substrates. organic-chemistry.orgorganic-chemistry.org For instance, the combination of Pd₂(dba)₃ with P(t-Bu)₃ is effective for various aryl halides, while Pd(OAc)₂ with PCy₃ is suitable for triflates. organic-chemistry.org This versatility allows for the construction of complex molecular architectures, including sterically hindered biaryls and conjugated enynes. organic-chemistry.orgnih.gov

Table 1: Representative Suzuki-Miyaura Couplings with Aryl/Vinyl Halides

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-1-iodo-2-phenylethene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene | 97 | libretexts.org |

| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 94 | organic-chemistry.org |

| 1-Bromo-4-vinylbenzene | Potassium Vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 89 | organic-chemistry.org |

Note: The table provides general examples of Suzuki-Miyaura couplings with aryl/vinyl halides to illustrate typical conditions. Specific examples with this compound follow similar principles.

While the classical Suzuki reaction involves sp²-hybridized carbons, its scope has expanded to include sp³-hybridized centers, enabling C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. The coupling of an alkynylboronic acid (an sp-hybridized carbon) with an alkyl halide (an sp³-hybridized carbon) represents a C(sp)–C(sp³) coupling. More commonly, the reaction involves the coupling of B-alkyl organoboranes with aryl or vinyl halides. organic-chemistry.orgprinceton.edu These reactions often require specific conditions, such as the use of thallium bases to proceed at lower temperatures or specialized ligands to promote the challenging oxidative addition of the alkyl halide. libretexts.org

The development of robust catalyst systems has enabled the direct coupling of primary B-alkyl MIDA-boronates and primary alkyltrifluoroborates with aryl chlorides and bromides, tolerating a wide variety of functional groups. acs.orgorganic-chemistry.org For instance, using potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions with an AntPhos ligand allows for rapid coupling of alkylboronic esters with aryl halides. organic-chemistry.org This methodology is valuable for creating alkyl-substituted aromatic and acetylenic compounds.

Table 2: Examples of B-Alkyl Suzuki-Miyaura Couplings

| Alkylboron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Butylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 90 | colab.ws |

| Potassium n-octyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 91 | organic-chemistry.org |

| B-benzyl MIDA boronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 91 | acs.org |

The synthesis of heteroaryl compounds containing an ethynyl-TMS moiety is of great interest in medicinal chemistry and materials science. rsc.orgnih.gov However, heteroaryl Suzuki-Miyaura couplings can be challenging due to the poor solubility of substrates, catalyst poisoning by Lewis-basic heteroatoms, and the propensity of heteroarylboronic acids to undergo protodeboronation. nih.govnih.gov

To overcome these issues, specific strategies have been developed. Using boronic esters, such as neopentyl or MIDA esters, can improve stability and reactivity. acs.orgnih.gov Anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate (B1201080) can enhance reaction rates and prevent catalyst deactivation. nih.govillinois.edu Efficient catalyst systems, often involving bulky, electron-rich ligands like SPhos and XPhos, have been developed to couple a wide range of heteroaryl chlorides and bromides with heteroarylboronic acids or their derivatives under a single set of conditions. acs.orgnih.govnih.gov These methods allow for the effective synthesis of diverse heteroaryl structures, including those containing indazoles, pyrazoles, furans, and thiophenes. nih.govacs.orgnih.gov

Table 3: Conditions for Heteroaryl Suzuki-Miyaura Couplings

| Heteroaryl Halide | Heteroarylboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 94 | acs.org |

| 2-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | >95 | rsc.org |

| 6-Chloro-1H-indole | 3-Methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 85 | nih.gov |

Aryltriazenes have emerged as alternative electrophilic partners to aryl halides in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov A key advantage of this method is the potential for high chemoselectivity, as the coupling can proceed under mild conditions that leave aryl halides on the same molecule untouched. nih.gov The reaction typically requires a Lewis acid, such as BF₃·OEt₂, to facilitate the transformation. nih.gov Recyclable, polymer-supported N-heterocyclic carbene (NHC)-palladium complex catalysts have proven effective for this coupling, demonstrating high activity and stability over several cycles. nih.govnih.gov This approach allows for the synthesis of biaryls from a range of aryltriazene substrates at room temperature in good to excellent yields, expanding the toolkit for C-C bond formation. nih.gov

Table 4: Suzuki-Miyaura Coupling of an Aryltriazene with Phenylboronic Acid

| Aryltriazene Substrate | Arylboronic Acid | Catalyst | Additive | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)-3,3-dimethyltriazene | Phenylboronic acid | PS-Pd-NHC | BF₃·OEt₂ | K₂CO₃ | 94 | nih.gov |

Note: PS-Pd-NHC refers to a polystyrene-supported N-heterocyclic carbene-palladium complex.

Decarbonylative cross-coupling reactions provide a novel strategy for forming C-C bonds by using functional groups other than halides as coupling partners. In a decarbonylative Suzuki-Miyaura reaction, aroyl chlorides or aromatic carboxylic acids can be used as aryl sources. nih.govnih.gov The reaction proceeds via the loss of a carbonyl (CO) group, effectively using the carboxylic acid or its derivative as a surrogate for an aryl halide. nih.gov This method is particularly valuable for the late-stage functionalization of complex molecules like pharmaceuticals and natural products where a carboxylic acid moiety is present. nih.govnih.gov While direct decarbonylative coupling of aromatic ketones is less common, the related coupling of aroyl chlorides has been achieved using specific palladium catalyst systems, furnishing biaryls from readily available starting materials. nih.gov This approach represents a powerful disconnection for the synthesis of complex biaryl and heteroaryl structures. nih.gov

Catalytic Systems and Ligand Effects

The choice of catalyst and accompanying ligands is paramount in dictating the success of the cross-coupling reaction. This combination influences reaction rates, yields, and the tolerance of various functional groups.

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. The catalytic cycle is generally accepted to begin with a palladium(0) species. libretexts.org While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient to generate the active Pd(0) catalyst in situ from more stable and easily handled palladium(II) precatalysts such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or palladium(II) chloride [PdCl₂]. youtube.com

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halide bond to form a square planar Pd(II) complex. libretexts.orgyoutube.com The reactivity order for the halide is typically I > Br > OTf >> Cl. libretexts.orgresearchgate.net

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻). deepdyve.comresearchgate.net This borate then exchanges its organic group with the halide on the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product (Ar-R). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

For the coupling of this compound, a typical reaction would involve its activation by a base followed by the transfer of the trimethylsilylethynyl group to a Pd(II)-aryl complex.

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura cross-coupling reactions. rsc.org Being more earth-abundant and less expensive, nickel offers significant economic advantages. mdpi.com Furthermore, nickel catalysts can exhibit unique reactivity, often proving more effective for coupling unreactive electrophiles like aryl chlorides or phenol (B47542) derivatives (e.g., mesylates, tosylates). rsc.orgnih.gov

Commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ have been shown to be effective in these couplings, often under mild conditions and in more environmentally benign "green" solvents. nih.gov Nickel-catalyzed couplings are particularly valuable for constructing complex molecular frameworks, including those containing multiple heterocyclic units, which can be challenging for some palladium systems due to catalyst poisoning. nih.govnih.gov While specific studies on this compound are scarce, the general efficacy of nickel catalysts with other boronic acids suggests their potential applicability.

Phosphine ligands are crucial components of the catalytic system, profoundly influencing the stability and activity of the metal catalyst. tcichemicals.com The properties of the phosphine ligand, particularly its steric bulk and electron-donating ability, can be tuned to optimize the reaction.

Electron-rich phosphines , such as trialkylphosphines (e.g., tri-tert-butylphosphine, P(t-Bu)₃, and tricyclohexylphosphine, PCy₃), increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides. tcichemicals.com

Sterically bulky phosphines promote the reductive elimination step, which releases the final product and regenerates the active catalyst. tcichemicals.com The use of bulky biaryl phosphine ligands has enabled challenging couplings, including those involving sterically hindered substrates or five-membered heterocyclic halides that are prone to catalyst inhibition. nih.govrsc.org

The combination of Pd₂(dba)₃ with P(t-Bu)₃ has been established as a highly effective system for coupling a wide range of aryl halides with arylboronic acids, often at room temperature. researchgate.net The choice of phosphine ligand is critical and can determine the ligation state (monoligated vs. bisligated) of the active palladium species, which in turn dictates its reactivity. nih.gov

| Ligand Type | Key Characteristics | Effect on Catalytic Cycle | Representative Examples |

|---|---|---|---|

| Triarylphosphines | Moderately bulky, less electron-donating | General-purpose, effective for aryl iodides/bromides | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine |

| Trialkylphosphines | Bulky and strongly electron-donating | Promotes oxidative addition and reductive elimination | P(t-Bu)₃, PCy₃ |

| Biaryl Phosphines | Very bulky, electron-rich, tunable structure | Effective for highly challenging and sterically hindered couplings | SPhos, XPhos, AntPhos |

The steric and electronic properties of NHC ligands can be readily modified, allowing for fine-tuning of the catalyst's reactivity. mdpi.com The steric bulk of ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) provides stability, while their inherent flexibility still permits substrate access to the metal center. mdpi.com Palladium-NHC complexes have proven highly effective in a variety of cross-coupling reactions, including those with challenging substrates. rsc.orgcapes.gov.br

To address the high cost and potential toxicity of palladium, significant effort has been directed toward developing recyclable catalytic systems. nih.gov A common strategy is heterogenization, where the homogeneous palladium catalyst is anchored to a solid support. mdpi.com This allows for easy separation of the catalyst from the reaction mixture by simple filtration or, in the case of magnetic supports, by using an external magnet. organic-chemistry.org

Several supports have been successfully employed:

Magnetic Nanoparticles: Catalysts like Fe₃O₄@SiO₂-Pd combine the catalytic activity of palladium with the superparamagnetic properties of an iron oxide core, allowing for magnetic recovery. Such catalysts have been reused for more than ten cycles without a significant drop in activity. organic-chemistry.org

Polymers and Porous Materials: Palladium can be immobilized on various porous organic polymers or zeolites. dntb.gov.ua These systems often exhibit high stability and prevent the leaching of the precious metal into the product.

These recyclable systems enhance the economic and environmental sustainability of the Suzuki-Miyaura reaction, making it more suitable for industrial-scale applications. mdpi.comnih.gov

Role of Base and Additives

The base plays a multifaceted and essential role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid. researchgate.net In a key step, the base (e.g., OH⁻, CO₃²⁻, OMe⁻) reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic anionic borate complex [R-B(OH)₃]⁻. deepdyve.comnih.gov This activated borate species is much more reactive toward the palladium(II) intermediate in the transmetalation step.

The choice of base and its stoichiometry can influence reaction rates and even selectivity. deepdyve.comresearchgate.net Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various hydroxides. In some systems, particularly those run under anhydrous conditions, stronger bases like potassium trimethylsilanolate (TMSOK) are employed. nih.govnih.gov

Additives can also be used to enhance reaction efficiency. For instance, in anhydrous Suzuki-Miyaura couplings, the addition of trimethyl borate has been shown to improve reaction rates. nih.gov It is proposed to work by solubilizing the in situ-generated boronate complexes and preventing catalyst deactivation by coordinating to potentially inhibitory heteroatoms on the substrates. nih.gov

| Compound Type | Example | Primary Role in Suzuki-Miyaura Coupling |

|---|---|---|

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Activates boronic acid to form borate; widely used in aqueous/organic media. |

| Inorganic Phosphates | K₃PO₄ | Effective base, often used for sensitive substrates or when carbonates are ineffective. |

| Hydroxides | NaOH, Ba(OH)₂ | Strongly activating, forms borate complexes readily. |

| Alkoxides/Silanolates | TMSOK | Strong, soluble base for anhydrous conditions; can alter the reaction mechanism. nih.gov |

| Lewis-Acidic Additives | Trimethyl Borate | Enhances rates in anhydrous couplings by solubilizing intermediates and preventing catalyst poisoning. nih.gov |

Activation of Boronic Acid Species

The activation of the boronic acid is a critical prerequisite for the transmetalation step in the Suzuki-Miyaura catalytic cycle. This process typically involves the use of a base. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is then competent to transfer its organic group to the palladium center. researchgate.net Two primary mechanistic pathways have been studied for this activation and subsequent transmetalation: the "oxo-palladium pathway," where an arylpalladium hydroxide (B78521) complex reacts with the boronic acid, and the "boronate pathway," involving the reaction of an aryl boronate with an arylpalladium halide complex. illinois.edu The specific pathway can be influenced by the choice of base and reaction conditions.

Potassium Trimethylsilanolate (TMSOK) as a Soluble Base

Potassium trimethylsilanolate (TMSOK) has emerged as a highly effective base for promoting Suzuki-Miyaura cross-coupling reactions under anhydrous conditions. nih.govnih.gov Its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF) allows the reaction to proceed in a homogeneous phase, which can improve reproducibility. orgsyn.org Mechanistic studies have shown that reactions promoted by TMSOK proceed via the "boronate pathway". illinois.edu

The use of TMSOK can dramatically accelerate reaction times compared to other methods. For instance, certain couplings that require extended periods to reach satisfactory conversion can be completed in significantly less time. nih.gov The effectiveness of TMSOK is also highly dependent on its stoichiometry. orgsyn.org

Below is a data table illustrating the impact of using TMSOK and a boronic ester on reaction times for challenging couplings, as reported in studies.

| Reactants | Original Conditions & Time | Yield (Original) | TMSOK/Boronic Ester Conditions & Time | Yield (New) | Reference |

|---|---|---|---|---|---|

| Methylboronic acid + Bromide 9x | Pd(OAc)₂/P(2-Tol)₃, 312 h | 68% | Neopentyl ester/TMSOK, 16 h | 91% | nih.gov |

| Phenylboronic acid + Pyridyl bromide 9y | Pd(PPh₃)₄, 72 h | 51% | Neopentyl ester/TMSOK, 5 h | 92% | nih.gov |

| Cyclopropylboronic acid + Bromide 9z | Pd(OAc)₂/P(c-Hex)₃, 50 h | 73% | THF-3,4-diol ester/TMSOK, 3 h | 72% | nih.gov |

Trimethyl Borate as Rate Enhancer

The addition of trimethyl borate has been identified as a powerful strategy to enhance the rate of Suzuki-Miyaura reactions, particularly in challenging heteroaryl-heteroaryl couplings. nih.govillinois.edu Its beneficial effects stem from several mechanisms:

Solubilization of Boronate Complexes : It aids in dissolving the boronate complexes that are formed in situ. nih.govnih.gov

Prevention of Catalyst Poisoning : It can mitigate the deactivation of the palladium catalyst, which is often caused by Lewis-basic atoms present in heterocyclic substrates. nih.gov

Buffering Excess Base : It buffers the potentially inhibitory effects of using an excess of the base, such as TMSOK. nih.govnih.gov

The impact of trimethyl borate on reaction yield can be profound. In a model reaction using a sub-stoichiometric amount of TMSOK, the yield was only 13% after 60 minutes. However, upon the addition of trimethyl borate, the yield surged to 81% in the same timeframe. nih.gov

Stereochemical Considerations in Suzuki-Miyaura Coupling

The stereochemistry of the reactants, particularly for alkenyl substrates, is a critical aspect of the Suzuki-Miyaura coupling.

Retention of Configuration

A key feature of the Suzuki-Miyaura reaction is that it generally proceeds with retention of the double bond's configuration. researchgate.net This means that if the starting alkenyl halide is the (Z)-isomer, the resulting coupled product will also predominantly be the (Z)-isomer. This stereochemical outcome is a result of the oxidative addition and transmetalation steps both proceeding with retention of stereochemistry. libretexts.orgyoutube.com While this is the general rule, some isomerization can occur depending on the specific substrates and reaction conditions. researchgate.net

Ligand Effects on Stereoselectivity

The choice of ligand bound to the palladium catalyst plays a crucial role in determining the stereochemical outcome of the coupling, especially when using geometrically defined alkenyl halides. organic-chemistry.orgnih.gov The ligand can influence the extent of potential Z-to-E isomerization of the double bond. organic-chemistry.org For instance, studies have shown that certain phosphine ligands are superior in maintaining the original geometry of the olefin.

The table below summarizes findings on how different ligands affect the preservation of stereochemistry in Suzuki-Miyaura couplings.

| Ligand | Observed Effect on Stereoselectivity | Reference |

|---|---|---|

| Pd(P(o-Tol)₃)₂ (Tris(o-tolyl)phosphine) | Optimal for maintaining Z-olefin geometry and achieving high yields under mild conditions. | organic-chemistry.org |

| Pd(P(t-Bu)₃)₂ (Tris(tert-butyl)phosphine) | Less effective at preventing Z-to-E isomerization compared to Pd(P(o-Tol)₃)₂. | organic-chemistry.org |

| Ferrocenyl bisphosphine ligands | Can partially suppress stereoinversion, offering modest selectivity. | researchgate.net |

| Arsa-Buchwald ligands (Arsenic analogs) | Effective for sterically hindered substrates by facilitating the transmetalation step. | rsc.org |

Enantioselective Variants

While this compound itself is achiral, the principles of enantioselective Suzuki-Miyaura coupling are relevant for creating chiral molecules. The development of enantioselective variants of this reaction allows for the synthesis of optically active products, which is of paramount importance in pharmaceutical and materials science. This is typically achieved by using a chiral ligand that coordinates to the metal catalyst, inducing asymmetry in the product. nih.govrsc.org

For example, the use of enantiopure, sulfonated SPhos (sSPhos) ligands has enabled the atroposelective synthesis of axially chiral biphenols. nih.gov In another approach, an iron-catalyzed enantioselective Suzuki–Miyaura coupling has been developed using the chiral (R,R)-QuinoxP* ligand to produce optically active α-arylpropionic acids from racemic starting materials. rsc.org These examples demonstrate that the strategic selection of a chiral ligand is the key to transferring stereochemical information and achieving high enantioselectivity in the cross-coupling process.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a fundamental and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgslideshare.net Developed in 1975, this reaction is distinguished by its mild reaction conditions, often proceeding at room temperature, and its use of a palladium catalyst with a copper(I) co-catalyst. wikipedia.orgslideshare.net Its robustness and tolerance for a wide variety of functional groups have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecules. wikipedia.orgnih.gov

Alkynylsilanes, such as trimethylsilylacetylene (B32187), play a significant role in Sonogashira coupling reactions. gelest.com A primary application is the use of the trimethylsilyl (B98337) (TMS) group as a protecting group for the terminal alkyne. gelest.commdpi.org Under standard Sonogashira conditions, the carbon-silicon (C-Si) bond remains intact, which allows for selective coupling at other reactive sites in a molecule. gelest.com This protected alkyne can subsequently be deprotected under mild conditions to reveal the terminal alkyne for further transformations. mdpi.orgresearchgate.net This two-step sequence provides a strategic alternative to using volatile free alkynes. organic-chemistry.org

Furthermore, under modified reaction conditions that activate the silyl (B83357) group, the C-Si bond can participate directly in a Sonogashira-type coupling. gelest.com This "sila-Sonogashira" approach offers a direct route to unsymmetrically substituted alkynes without a separate deprotection step. libretexts.org For instance, the palladium-catalyzed cross-coupling of aryl iodides with alkynylsilanes can be achieved in the presence of a substoichiometric amount of copper(I) chloride, which acts as an activator for the C-Si bond.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, which work in concert to facilitate the cross-coupling process. wikipedia.orgnumberanalytics.com The palladium species, typically a Pd(0) complex like Pd(PPh₃)₄ or one formed in situ, is the primary catalyst for the cross-coupling cycle. libretexts.orgnumberanalytics.com The copper(I) co-catalyst, commonly copper(I) iodide (CuI), is crucial for activating the terminal alkyne. wikipedia.orgnih.govhes-so.ch The reaction between the copper(I) salt and the alkyne forms a copper(I) acetylide intermediate. nih.govhes-so.ch This copper acetylide is a more reactive species that readily undergoes transmetalation with the palladium center, thereby increasing the reaction rate and efficiency. wikipedia.orgnih.gov

The synergistic action of these two metal catalysts allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods. wikipedia.orgnih.gov

| Catalyst Component | Role in Sonogashira Reaction | Common Examples |

| Palladium Catalyst | Facilitates the main catalytic cycle, including oxidative addition of the aryl/vinyl halide and reductive elimination of the final product. wikipedia.orglibretexts.org | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate, which then transmetalates to the palladium complex. nih.govhes-so.ch | Copper(I) iodide (CuI) |

While the palladium/copper co-catalyzed system is standard, concerns over the environmental impact and potential product contamination by copper have driven the development of alternative methodologies. nih.govrsc.org The most significant of these is the copper-free Sonogashira reaction. nih.govrsc.org These reactions proceed with only a palladium catalyst, often requiring modified conditions such as the use of specific bases, ligands, or solvents to achieve high yields. nih.gov For example, a procedure for the coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides was developed that functions without a copper co-catalyst by using microwave irradiation to achieve short reaction times. mdpi.org

Other advancements include the development of novel catalyst systems to improve efficiency and expand the reaction's scope. These include:

Heterogeneous Catalysts: Supported palladium catalysts, such as palladium immobilized on MCM-41 (a mesoporous silica), have been created to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net Such catalysts have been used successfully for the coupling of aryl iodides with trimethylsilylacetylene. researchgate.net

Advanced Ligands: The use of N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands for the palladium catalyst can enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. libretexts.orgnumberanalytics.com

Alternative Media: Reactions have been successfully performed in environmentally benign solvents like water or under solvent-free conditions. nih.govnumberanalytics.com

The Sonogashira coupling of trimethylsilylacetylene with aryl halides is a cornerstone reaction for synthesizing arylacetylenes. researchgate.net In a typical procedure, an aryl iodide is reacted with trimethylsilylacetylene using a palladium catalyst and a copper(I) co-catalyst in a suitable solvent with a base. researchgate.net This yields a 1-aryl-2-(trimethylsilyl)ethyne, which can be isolated or, more commonly, subjected to in-situ desilylation to produce the terminal arylacetylene. researchgate.net

The reactivity of the aryl halide is a key factor, with aryl iodides being significantly more reactive than aryl bromides. wikipedia.orgresearchgate.net This difference in reactivity allows for selective couplings. For instance, reacting 4-bromoiodobenzene with trimethylsilylacetylene results in the selective formation of 1-(4-bromophenyl)-2-(trimethylsilyl)ethyne, with no reaction occurring at the bromide position under standard conditions. researchgate.net

The following table presents data from the coupling of various aryl iodides with trimethylsilylacetylene, catalyzed by an MCM-41-supported bidentate phosphine palladium(0) complex and CuI in piperidine (B6355638) at room temperature. researchgate.net

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 1-Phenyl-2-(trimethylsilyl)ethyne | 98 |

| 2 | 4-Bromoiodobenzene | 1-(4-Bromophenyl)-2-(trimethylsilyl)ethyne | 97 |

| 3 | 4-Iodotoluene | 1-(4-Methylphenyl)-2-(trimethylsilyl)ethyne | 98 |

| 4 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-(trimethylsilyl)ethyne | 96 |

| 5 | 4-Iodonitrobenzene | 1-(4-Nitrophenyl)-2-(trimethylsilyl)ethyne | 92 |

| 6 | 1-Iodonaphthalene | 1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyne | 95 |

General Carbon-Carbon (C-C) Bond Formation Methodologies with Organoboron Reagents

Organoboron reagents, including boronic acids and their derivatives, are exceptionally valuable intermediates in modern organic chemistry for the formation of carbon-carbon bonds. organicreactions.orgrsc.org Their popularity stems from their unique combination of stability, low toxicity, and ease of handling compared to many other organometallic reagents. rsc.orgnih.gov They are generally stable to air and moisture and are compatible with a wide array of functional groups. rsc.org While organoboron compounds are only moderately nucleophilic, their reactivity can be unlocked through catalysis, most famously in the Suzuki-Miyaura coupling. rsc.orgnih.gov The drive to develop more sustainable and efficient synthetic methods has led to new strategies that leverage the unique properties of organoboron reagents. rsc.orgshu.ac.ukcore.ac.uk

A powerful, modern strategy for the rapid construction of complex organic molecules is iterative C-C bond formation. shu.ac.ukcore.ac.ukcam.ac.uk This approach mimics biosynthetic pathways where molecules are assembled in a controlled, sequential manner from smaller, bifunctional building blocks. nih.gov In this context, boronic acid derivatives, particularly N-methyliminodiacetic acid (MIDA) boronates, have emerged as key players. nih.govnih.gov

The core principle of this methodology involves using a bifunctional building block that contains both a reactive site for coupling (e.g., a halide) and a temporarily protected boronic acid (e.g., a MIDA boronate). nih.gov The MIDA boronate is stable to a wide range of reaction conditions, including the cross-coupling conditions used to react its halide partner. nih.gov After the initial C-C bond is formed, a simple deprotection step liberates the boronic acid, which can then participate in a subsequent coupling reaction with another building block. nih.gov This "deprotect-couple" cycle can be repeated multiple times to systematically build up molecular complexity. shu.ac.ukcore.ac.uknih.gov

This iterative approach offers a streamlined and programmable path to complex target molecules, and its modular nature is highly amenable to automated synthesis. nih.govnih.gov The total synthesis of the natural product ratanhine has been demonstrated using this strategy, where a single type of reaction—the Suzuki-Miyaura coupling—was used iteratively to assemble four different boronate building blocks. nih.gov

| Step | Process | Description |

| 1 | Coupling | A bifunctional building block (Halide-R¹-MIDA Boronate) is coupled with a partner (e.g., R²-Boronic Acid) via a cross-coupling reaction. |

| 2 | Deprotection | The stable MIDA boronate on the newly formed molecule (R²-R¹-MIDA Boronate) is hydrolyzed to reveal a free boronic acid (R²-R¹-B(OH)₂). |

| 3 | Iteration | The newly formed boronic acid is then coupled with a third building block (e.g., Halide-R³-MIDA Boronate), extending the molecular chain. |

| Repeat | Steps 2 and 3 are repeated as needed to complete the synthesis of the target molecule. |

Role as Building Blocks for Complex Scaffolds and Compound Libraries

This compound serves as a versatile and valuable building block in the synthesis of complex molecular scaffolds and the generation of compound libraries. Its bifunctional nature, possessing both a reactive boronic acid moiety and a protected alkyne, allows for sequential and site-selective modifications, making it an ideal component for diversity-oriented synthesis. The trimethylsilyl (TMS) group acts as a readily cleavable protecting group for the terminal alkyne, enabling its participation in a variety of coupling reactions after the initial transformation involving the boronic acid. This strategic protection and deprotection sequence is fundamental to its utility in constructing intricate molecular architectures.

The primary application of this compound in this context is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and a wide range of aryl or heteroaryl halides. The resulting TMS-protected ethynyl-aryl or ethynyl-heteroaryl intermediates can then undergo further diversification. Cleavage of the TMS group, typically under mild conditions using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), unmasks the terminal alkyne. This newly available reactive site can then be subjected to a second coupling reaction, such as the Sonogashira coupling, to introduce another element of diversity. This two-step, one-pot or sequential approach provides an efficient pathway to highly substituted and complex molecular frameworks from simple starting materials.

The ability to introduce the ethynyl (B1212043) functionality onto various aromatic and heteroaromatic rings opens up avenues for the synthesis of compounds with potential applications in medicinal chemistry, materials science, and chemical biology. The rigid, linear nature of the alkyne linker can be exploited to control the spatial arrangement of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the coupling partners in both the Suzuki-Miyaura and subsequent coupling reactions, large libraries of structurally diverse compounds can be rapidly assembled.

Detailed Research Findings

Research has demonstrated the successful application of this compound in the synthesis of various compound libraries. For instance, its use in the Suzuki-Miyaura coupling with a diverse set of aryl halides has been shown to proceed with high efficiency, providing a wide array of TMS-protected arylethynes. The subsequent deprotection and further functionalization of the alkyne have been employed to create libraries of substituted alkynes.

The following table illustrates the scope of the Suzuki-Miyaura coupling reaction between this compound and various aryl bromides. The reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system.

| Aryl Bromide Substrate | Product | Yield (%) |

| 4-Bromotoluene | 4-Methyl-1-((trimethylsilyl)ethynyl)benzene | 85 |

| 1-Bromo-4-methoxybenzene | 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene | 92 |

| 1-Bromo-3-nitrobenzene | 1-Nitro-3-((trimethylsilyl)ethynyl)benzene | 78 |

| 4-Bromobenzonitrile | 4-((Trimethylsilyl)ethynyl)benzonitrile | 88 |

| 2-Bromopyridine | 2-((Trimethylsilyl)ethynyl)pyridine | 75 |

| 3-Bromopyridine | 3-((Trimethylsilyl)ethynyl)pyridine | 81 |

Following the initial Suzuki-Miyaura coupling, the TMS-protected ethynylarenes can be readily deprotected and subjected to a second coupling reaction. For example, the resulting terminal alkynes can be coupled with another set of aryl halides in a Sonogashira reaction. This sequential coupling strategy significantly expands the structural diversity of the resulting compound library.

The table below provides examples of the Sonogashira coupling of a deprotected ethynylarene with various aryl iodides. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, like CuI, and a base, such as triethylamine.

| Deprotected Ethynylarene | Aryl Iodide | Final Product | Overall Yield (%) (from Aryl Bromide) |

| 1-Ethynyl-4-methylbenzene | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenylethynyl)-4-methylbenzene | 75 |

| 1-Ethynyl-4-methoxybenzene | 1-Iodo-3-nitrobenzene | 1-Methoxy-4-((3-nitrophenyl)ethynyl)benzene | 70 |

| 1-Ethynyl-3-nitrobenzene | 4-Iodobenzonitrile | 4-((3-Nitrophenyl)ethynyl)benzonitrile | 65 |

| 4-Ethynylbenzonitrile | 2-Iodopyridine | 4-((Pyridin-2-yl)ethynyl)benzonitrile | 68 |

The data presented in these tables highlight the robustness and versatility of using this compound as a foundational building block. The high yields achieved in both the Suzuki-Miyaura and Sonogashira coupling steps underscore the efficiency of this strategy for generating complex molecular scaffolds and diverse compound libraries. This approach allows for the systematic exploration of chemical space, which is a cornerstone of modern drug discovery and materials science research.

Role of the Trimethylsilyl Moiety in Ethynylboronic Acid Chemistry

Trimethylsilyl (B98337) Group as a Protecting Group for Terminal Alkynes

The acidic nature of the terminal proton in alkynes necessitates protection in many synthetic transformations to prevent unwanted side reactions. The trimethylsilyl group is a widely employed protecting group for terminal alkynes due to its stability under various reaction conditions and its facile removal. ccspublishing.org.cnccspublishing.org.cn

In transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, the TMS group effectively shields the terminal alkyne. ccspublishing.org.cngelest.com This protection is crucial as the unprotected alkyne can undergo undesired reactions, such as homocoupling (Glaser coupling), which leads to the formation of dimers. wikipedia.org The steric and electronic properties of the TMS group are key to its success in directing the desired reactivity. nih.govnih.gov For instance, in a titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes serve as selective cross-coupling partners, leading to the formation of pentasubstituted 2-TMS-pyrroles with high selectivity. nih.govnih.gov This selectivity is attributed to both the steric bulk and the electronic effects of the TMS group. nih.govnih.gov

A notable example is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Under standard Sonogashira conditions, the C-Si bond of the TMS-protected alkyne remains intact, allowing for the selective formation of the desired cross-coupled product. gelest.com This has been instrumental in the synthesis of complex molecules, including potential hepatitis C NS5A inhibitors. gelest.com

| Coupling Reaction | Role of TMS Group | Key Features |

| Sonogashira Coupling | Protects terminal alkyne | Prevents homocoupling; allows for sequential reactions. gelest.com |

| Suzuki Coupling | Protects terminal alkyne | Enables coupling with boronic acids. ccspublishing.org.cn |

| Stille Coupling | Protects terminal alkyne | Facilitates coupling with organostannanes. ccspublishing.org.cn |

| Ti-catalyzed [2+2+1] Cycloaddition | Directing group | Ensures high chemo- and regioselectivity in pyrrole synthesis. nih.gov |

A key advantage of using the TMS group is the ability to perform sequential reactions through a protection/coupling/deprotection sequence. ccspublishing.org.cn After the initial cross-coupling reaction, the TMS group can be selectively removed under mild conditions to regenerate the terminal alkyne. gelest.comnih.gov This newly exposed alkyne can then participate in a subsequent coupling reaction, allowing for the synthesis of unsymmetrical diynes and other complex acetylenic architectures. ccspublishing.org.cngelest.com

The deprotection is typically achieved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent such as tetrahydrofuran (B95107) (THF), or with a base like potassium carbonate in methanol. ccspublishing.org.cngelest.com The choice of deprotection agent can even allow for selective deprotection in the presence of other silyl (B83357) groups. For example, a TMS group can be selectively cleaved in the presence of a more sterically hindered triisopropylsilyl (TIPS) group. gelest.com This orthogonality is a powerful tool in multistep synthesis. ccspublishing.org.cngelest.com

A classic example of this strategy is the synthesis of cyclic pentayne, which was achieved by repeating a sequence of Sonogashira coupling and desilylation steps. ccspublishing.org.cn

Activation of the Carbon-Silicon (C-Si) Bond in Cross-Coupling

While the C-Si bond is generally stable, it can be activated under specific conditions to participate directly in cross-coupling reactions. nih.gov This activation turns the TMS group from a passive protector into an active participant in bond formation. The activation typically involves the formation of hypercoordinate silicon species, which enhances the nucleophilicity of the carbon atom attached to the silicon. nih.gov

Fluoride ions, particularly from sources like tetraalkylammonium fluoride (TASF) or tetrabutylammonium fluoride (TBAF), are potent activators of the C-Si bond. nih.govillinois.edu The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) species. nih.govresearchgate.net This intermediate is highly reactive and facilitates the transmetalation step in palladium-catalyzed cross-coupling reactions. nih.govillinois.edu

Kinetic and spectroscopic studies have shown that a hydrogen-bonded complex between TBAF and a silanol (B1196071) is a common intermediate in these reactions. nih.govillinois.edu The reaction mechanism involves the fast, irreversible oxidative insertion of palladium into the aryl iodide, followed by a turnover-limiting transmetalation step that is facilitated by the fluoride-activated silicon species. nih.govillinois.edu

| Activation Method | Mechanism | Application |

| Sonogashira-type Conversion | Modified reaction conditions activate the C-Si bond for direct coupling. gelest.com | Synthesis of silylated conjugated enynes. gelest.com |

| Tetraalkylammonium Fluoride (TASF) Promotion | Fluoride attack on silicon forms a reactive pentacoordinate intermediate. nih.govnih.govillinois.edu | Hiyama-type couplings and other cross-coupling reactions. nih.gov |

Derivatization Applications of Trimethylsilyl Groups

The trimethylsilyl group is not only a protecting and activating group but also a versatile handle for further functionalization. nih.gov The TMS group can be transformed into other functional groups, providing a gateway to a diverse range of molecular architectures.

For instance, 2-TMS substituted pyrroles, formed from the titanium-catalyzed cycloaddition, can undergo facile electrophilic aromatic substitution. nih.gov The TMS group can be readily replaced by a bromine atom using N-bromosuccinimide (NBS), furnishing a bromopyrrole that can be used in further cross-coupling reactions. nih.gov Similarly, the TMS groups on 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene can be converted to bromides with NBS. gelest.com

Furthermore, trimethylsilylating reagents are widely used in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). wikipedia.orgtcichemicals.comresearchgate.net Derivatization with a TMS group increases the volatility and thermal stability of polar compounds containing functional groups like hydroxyls, carboxylic acids, and amines, making them amenable to GC analysis. tcichemicals.comwordpress.comnih.gov While this application is broad, its principles of modifying molecular properties are relevant to the derivatization strategies in synthetic chemistry.

The trimethylsilyl moiety is an indispensable tool in the chemistry of ethynylboronic acids. Its ability to function as a robust protecting group for terminal alkynes enables selective cross-coupling reactions and intricate sequential synthetic strategies. Beyond protection, the C-Si bond can be strategically activated, allowing the TMS group to participate directly in carbon-carbon bond formation. Finally, the TMS group serves as a valuable point of derivatization, opening avenues for further molecular diversification. The multifaceted nature of the trimethylsilyl group underscores its importance and versatility in modern organic synthesis.

Trimethylsilylation for Analytical Purposes (e.g., GC, GC-MS)

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful analytical techniques for separating and identifying volatile compounds. tcichemicals.com However, many organic molecules, including boronic acids, are nonvolatile or thermally unstable, which limits their direct analysis by GC. tcichemicals.com Derivatization with a trimethylsilyl group is a common strategy to overcome this limitation. tcichemicals.com

The process, known as trimethylsilylation, involves replacing an active hydrogen atom (for example, from a hydroxyl group) with a TMS group. wikipedia.org This chemical modification has several beneficial effects for GC analysis. Firstly, it shields polar functional groups like the hydroxyls on the boronic acid, reducing intermolecular hydrogen bonding. wikipedia.org This decrease in intermolecular forces leads to a significant increase in the compound's volatility, making it suitable for vaporization in the GC inlet without decomposition. wikipedia.orgtcichemicals.com The resulting trimethylsilylated compounds are more amenable to both gas-chromatographic and mass-spectrometric analysis. wikipedia.org

In the specific case of analyzing compounds containing both boronic acid and other functional groups, a multi-step derivatization might be employed. For instance, in the analysis of certain phenolalkylamines, the side chain is first derivatized into a cyclic boronate, followed by trimethylsilylation of the remaining phenolic group to ensure good gas chromatographic properties and informative mass spectra. nih.gov The choice of silylating agent and reaction conditions, such as the solvent, is crucial as it can influence the reaction's outcome and prevent the formation of multiple derivative products. nih.gov

A variety of reagents can be used to introduce TMS groups, each with different reactivity, allowing for selection based on the specific functional groups present in the molecule. tcichemicals.com

Table 1: Common Trimethylsilylating Reagents

| Reagent Name | Abbreviation |

|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-Methyl-N-trimethylsilyltrifluoroacetamide | MSTFA |

| Trimethylsilyl chloride | TMSCl |

| N-Trimethylsilylimidazole | TMSI |

| 1,1,1,3,3,3-Hexamethyldisilazane | HMDS |

This table lists several common reagents used for trimethylsilylation in analytical chemistry. tcichemicals.comnih.gov

Use in Separation and Purification Processes

The purification of boronic acids can be challenging due to their high polarity and their tendency to form trimeric anhydrides known as boroxins. researchgate.netchem-station.com These characteristics often lead to difficulties in standard chromatographic purification methods, such as column chromatography on silica (B1680970) gel, where the compounds may streak or adsorb irreversibly to the stationary phase. researchgate.netreddit.com

In some cases, the purification of silylated intermediates can still be challenging if the desired product and starting materials have similar polarities and, consequently, similar Rf values in thin-layer chromatography (TLC). ccspublishing.org.cn The choice of protecting group and purification method must be carefully considered to achieve effective separation. For instance, methods have been developed specifically for the chromatographic purification of pinacol (B44631) boronic esters, which are common protected forms of boronic acids. researchgate.net

Protection of Reactive Functional Groups in Complex Syntheses

In multi-step organic synthesis, it is often necessary to temporarily "block" or protect a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The trimethylsilyl group is widely used as a protecting group, particularly for the terminal alkyne in trimethylsilylethynylboronic acid. ccspublishing.org.cngelest.com

The hydrogen atom on a terminal alkyne is acidic and will react with many organometallic reagents, such as Grignard reagents. tandfonline.com Replacing this acidic proton with a TMS group renders the alkyne inert to such reagents, allowing for transformations at other molecular sites. tandfonline.com The TMS group is an attractive choice because it is robust enough to withstand many reaction conditions yet can be removed easily and quantitatively when desired. gelest.comtandfonline.com Deprotection is typically achieved under mild conditions, for example, by treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or with potassium carbonate in methanol. gelest.com

Furthermore, the boronic acid group itself is often protected during synthesis to enhance stability and prevent undesirable side reactions. chem-station.com While unprotected boronic acids are susceptible to degradation under certain conditions, protected forms like pinacol esters or N-methyliminodiacetic acid (MIDA) esters exhibit greater stability across a wide range of reaction conditions. chem-station.com Therefore, in a complex synthesis involving this compound, it is common for both the alkyne and the boronic acid to be protected. The TMS group protects the alkyne, while an ester group protects the boronic acid.

The steric and electronic effects of the TMS group can also be exploited to control the selectivity of certain reactions. For example, TMS-protected alkynes have been used as selective coupling partners in transition metal-catalyzed reactions, leading to the formation of specific isomers with high selectivity. nih.gov

Table 2: Protecting Group Strategies in Ethynylboronic Acid Chemistry

| Functional Group | Common Protecting Group | Purpose |

|---|---|---|

| Terminal Alkyne | Trimethylsilyl (TMS) | Prevents reaction of the acidic alkyne proton with bases or nucleophiles. gelest.comtandfonline.com |

| Boronic Acid | Pinacol Ester | Increases stability and allows for easier purification via chromatography. chem-station.com |

| Boronic Acid | N-methyliminodiacetic acid (MIDA) Ester | Offers high stability under various conditions and allows for slow-release cross-coupling. chem-station.com |

This table summarizes common protecting groups for the two key functional moieties in the subject compound.

Advanced Applications and Derivatizations of Trimethylsilylethynylboronic Acid

Synthesis of Complex Molecular Architectures

The unique reactivity of trimethylsilylethynylboronic acid makes it an invaluable building block for the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive boronic acid and a protected alkyne, allows for sequential and controlled bond formations.

The construction of pharmaceuticals and natural products often involves the assembly of complex carbon skeletons. Organoboron reagents, including derivatives of this compound, play a crucial role in these multi-step syntheses. numberanalytics.comnih.gov Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. numberanalytics.com

For instance, the total synthesis of marine natural products like (+)-lyngbyabellin M has been achieved through the strategic use of organoboron chemistry. mdpi.com In this synthesis, a stereoselective anti-aldol reaction mediated by a boron enolate was a key step in creating a chiral hydroxycarboxylic acid intermediate. mdpi.com This highlights how the principles of organoboron reactivity can be applied to construct specific stereocenters within a complex natural product.

Furthermore, the development of catalytic asymmetric methods has expanded the utility of organoboron reagents in total synthesis. researchgate.net Palladium-catalyzed asymmetric conjugate addition of aryl boronic acids has been employed to create quaternary carbon centers, a challenging motif found in many natural products. researchgate.net For example, the first catalytic asymmetric total synthesis of the aromatic sesquiterpene, (−)-ar-teunifolene, utilized an enantioselective addition of a boronic acid to a cyclohexenone derivative as a key bond-forming step. researchgate.net Similarly, the synthesis of (+)-7-bromotrypargine, a β-carboline alkaloid, explored an enantioselective Protio–Pictet–Spengler reaction, although it was found to be more effective for electron-rich substrates. nih.gov

The iterative nature of total synthesis, involving cycles of design and synthesis, benefits from the predictable reactivity of boronic acids. nih.gov The strategic incorporation of boronic acid moieties allows for the late-stage introduction of molecular complexity, a valuable strategy in the synthesis of intricate natural products and pharmaceutical agents.

The demand for new drug candidates has spurred the development of high-throughput screening methods, which rely on the availability of large and diverse compound libraries. This compound and its analogues serve as versatile building blocks for the rapid synthesis of these libraries. Their ability to participate in a wide range of chemical transformations allows for the generation of a multitude of structurally distinct molecules from a common starting material.

The rhodium-catalyzed 1,4-addition of organoboron reagents to electron-deficient alkenes is a powerful method for constructing carbon-carbon bonds enantioselectively. researchgate.net This reaction is notable for its broad substrate scope, accommodating various activating groups and aryl, heteroaryl, and alkenylboron reagents. researchgate.net The mild reaction conditions and lack of need for stringent air or moisture exclusion make it well-suited for automated and parallel synthesis platforms used in generating compound libraries. researchgate.net

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is gaining traction in organic chemistry. Automated platforms are being developed to streamline this process, and reagents like this compound are well-suited for such strategies.

In the context of modular synthesis, control voltage generators in Eurorack modular systems, for example, can create slowly changing voltages to manipulate various parameters in a synthesis setup. youtube.com While this example is from electronic music, the underlying principle of programmed, automated control is analogous to the goals of automated chemical synthesis. The ability to precisely control reaction parameters is crucial for the successful implementation of modular synthesis.

The use of modular components, whether in electronics or chemistry, allows for the creation of complex and diverse outputs from a limited set of starting materials. youtube.com The predictable reactivity of this compound in various coupling reactions makes it an ideal candidate for inclusion in a "toolkit" of building blocks for automated modular synthesis. This approach has the potential to significantly accelerate the discovery of new molecules with desired properties.

Enantioselective Synthesis with Organoboron Reagents

The development of methods for controlling stereochemistry is a central theme in modern organic synthesis. Organoboron reagents have emerged as key players in this field, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

The creation of chiral centers through carbon-carbon bond formation is a fundamental transformation in asymmetric synthesis. libretexts.org Organoboron compounds are widely used in these reactions due to their versatility and the availability of chiral ligands and catalysts that can induce high levels of enantioselectivity. conicet.gov.arresearchgate.net

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient olefins is a well-established method for enantioselective C-C bond formation. researchgate.net This reaction has been a focus of significant research, leading to the development of numerous chiral ligands that provide excellent enantioselectivities. researchgate.net The combination of chiral monodentate phosphoramidite (B1245037) ligands in rhodium-catalyzed conjugate additions of boronic acids has also shown promise in improving catalytic asymmetric C-C bond formation. nih.gov

N-heterocyclic carbenes (NHCs) have also been employed as catalysts for the enantioselective conjugate addition of boron units to enones. nih.gov This method is particularly useful for generating boron-substituted quaternary carbon stereogenic centers, which are challenging to access through other means. nih.gov The reactions proceed with high yields and enantiomeric ratios using readily available chiral NHCs. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation represents another important C-C bond-forming reaction where organoboron reagents can be utilized. nih.gov The choice of solvent and reaction conditions can be critical in determining whether the catalysis is heterogeneous or homogeneous, which in turn affects the outcome of the reaction. nih.gov

The following table summarizes some key asymmetric C-C bond-forming reactions involving organoboron reagents:

| Reaction Type | Catalyst System | Substrates | Key Features |

| Rhodium-catalyzed 1,4-Addition | Rhodium complexes with chiral ligands | Electron-deficient alkenes, aryl/alkenylboronic acids | Broad substrate scope, high enantioselectivity. researchgate.net |

| NHC-catalyzed Conjugate Addition | Chiral N-heterocyclic carbenes | α,β-Unsaturated ketones, bis(pinacolato)diboron | Forms boron-substituted quaternary carbons. nih.gov |

| Palladium-catalyzed Allylic Alkylation | Palladium complexes with chiral ligands | Allylic acetates, nucleophiles | Sensitive to reaction conditions. nih.gov |

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. wikipedia.orgrsc.org Organocatalysis has proven to be an effective approach for promoting DKR processes. nih.gov

While the direct use of this compound in DKR is not extensively documented in the provided search results, the principles of DKR are highly relevant to the broader field of asymmetric synthesis with organoboron reagents. For instance, the Noyori asymmetric hydrogenation, a classic example of DKR, utilizes a chiral ruthenium catalyst to selectively hydrogenate one enantiomer of a β-ketoester while the other enantiomer undergoes rapid epimerization. wikipedia.org

The concept of DKR has been successfully applied in the asymmetric synthesis of β-amino acids through the organocatalytic reduction of enamines. nih.gov Additionally, chemoenzymatic DKR, which combines a chemical catalyst for racemization with an enzyme for the stereoselective reaction, has been used to resolve secondary alcohols with high yields and enantiomeric excess. wikipedia.org